molecular formula C13H16N2O2 B14804925 4-Tert-butoxy-3-cyclopropoxypicolinonitrile

4-Tert-butoxy-3-cyclopropoxypicolinonitrile

Cat. No.: B14804925
M. Wt: 232.28 g/mol
InChI Key: DBHPNGKIQLTJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butoxy-3-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C13H16N2O2 It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-cyclopropoxypicolinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Picolinonitrile Core: The picolinonitrile core can be synthesized through a series of reactions involving nitrile formation and cyclization.

    Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and an appropriate leaving group.

    Cyclopropoxylation: The cyclopropoxy group is added through a cyclopropanation reaction, often using a cyclopropyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxypicolinonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylpyridine: Shares the tert-butyl group but differs in the core structure.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinonitrile core.

    Picolinonitrile: Shares the picolinonitrile core but lacks the tert-butoxy and cyclopropoxy groups.

Uniqueness

4-Tert-butoxy-3-cyclopropoxypicolinonitrile is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-11-6-7-15-10(8-14)12(11)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

DBHPNGKIQLTJQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC=C1)C#N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.